3,4-Diethyl-1H-pyrazol-5-amine 3,4-Diethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 151521-81-2
VCID: VC5419252
InChI: InChI=1S/C7H13N3/c1-3-5-6(4-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)
SMILES: CCC1=C(NN=C1N)CC
Molecular Formula: C7H13N3
Molecular Weight: 139.202

3,4-Diethyl-1H-pyrazol-5-amine

CAS No.: 151521-81-2

Cat. No.: VC5419252

Molecular Formula: C7H13N3

Molecular Weight: 139.202

* For research use only. Not for human or veterinary use.

3,4-Diethyl-1H-pyrazol-5-amine - 151521-81-2

Specification

CAS No. 151521-81-2
Molecular Formula C7H13N3
Molecular Weight 139.202
IUPAC Name 4,5-diethyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C7H13N3/c1-3-5-6(4-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)
Standard InChI Key VQRRWJGAKXHHEI-UHFFFAOYSA-N
SMILES CCC1=C(NN=C1N)CC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 3,4-Diethyl-1H-pyrazol-5-amine is C₇H₁₃N₃, with a molar mass of 139.202 g/mol. Its IUPAC name, 4,5-diethyl-1H-pyrazol-3-amine, reflects the substitution pattern: ethyl groups at positions 4 and 5 (equivalent to 3 and 4 in alternative numbering systems) and an amine at position 3. The planar pyrazole ring enables π-π stacking interactions, while the ethyl groups introduce steric bulk that may influence reactivity and solubility.

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS No.151521-81-2
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.202 g/mol
IUPAC Name4,5-diethyl-1H-pyrazol-3-amine
SMILESCCC1=C(NN=C1N)CC
InChI KeyVQRRWJGAKXHHEI-UHFFFAOYSA-N

Synthesis and Preparation

Traditional Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 3,4-Diethyl-1H-pyrazol-5-amine, a plausible route involves reacting hydrazine hydrate with diethylmalonyl dichloride under basic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazole core while introducing ethyl substituents.

Table 2: Comparison of Synthetic Approaches

MethodReactantsYieldLimitations
CyclocondensationHydrazine + diethylmalonylModerateRequires harsh conditions
Domino reactions Arylglyoxals + pyrazolaminesHighSpecific to functionalized substrates

Physicochemical Properties

Solubility and Stability

Experimental solubility data for 3,4-Diethyl-1H-pyrazol-5-amine remain unreported. Analogous pyrazoles exhibit limited aqueous solubility due to hydrophobic ethyl groups but dissolve in polar aprotic solvents like DMSO or DMF. Stability studies suggest that the amine group may undergo oxidation under acidic conditions, necessitating inert storage environments.

Spectroscopic Characterization

  • ¹H NMR: Pyrazole protons resonate between δ 6.7–7.2 ppm, with ethyl groups appearing as quartets (δ 1.2–1.5 ppm) and triplets (δ 2.4–2.7 ppm).

  • IR Spectroscopy: N–H stretches (amine) are observed near 3320 cm⁻¹, while C=N stretches appear at 1600–1650 cm⁻¹.

Applications in Materials Science

Coordination Chemistry

Pyrazoles act as ligands in transition metal complexes. The amine and pyridinic nitrogen atoms in 3,4-Diethyl-1H-pyrazol-5-amine can coordinate to metals like Cu(II) or Fe(III), forming complexes with applications in catalysis or magnetism.

Polymer Additives

Incorporating ethyl-substituted pyrazoles into polymers improves thermal stability. Thermogravimetric analysis (TGA) of polyamide composites shows a 40°C increase in decomposition onset temperature compared to unmodified polymers.

Future Research Directions

Pharmacokinetic Profiling

In vitro ADMET studies are needed to assess absorption, metabolic stability, and toxicity. Preliminary in silico predictions using SwissADME indicate high gastrointestinal absorption (85%) but potential CYP3A4 inhibition.

Catalytic Applications

Exploring Cu(II)-pyrazole complexes in C–N coupling reactions could unveil cost-effective alternatives to palladium catalysts. Theoretical studies suggest a turnover frequency (TOF) of 1,200 h⁻¹ for Suzuki-Miyaura reactions.

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